Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- A p-tolyl group (para-methylphenyl) at position 3 of the triazolo ring.
- A thioether linkage (-S-CH2-) connecting the pyridazine ring to a furan-2-carboxylate ester at position 4.
Properties
IUPAC Name |
methyl 5-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-3-5-13(6-4-12)18-21-20-16-9-10-17(22-23(16)18)27-11-14-7-8-15(26-14)19(24)25-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKRVHOFDFFFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with α-haloketones or α-diazoketones under acidic or basic conditions[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. Subsequent thiolation and esterification steps are then employed to introduce the thio-methyl and carboxylate groups, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with altered biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical entities.
Biology: Biologically, Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may exhibit antitumor, antimicrobial, or anti-inflammatory activities, making it a candidate for drug development.
Industry: Industrially, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications, including as a building block for more complex molecules.
Mechanism of Action
The mechanism by which Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Triazolo-Thiadiazole Cores
Compound 18d : 3-(4-pyridinyl)-6-[5-nitro-2-furanyl]-5,6-dihydro-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole ()
- Core : Triazolo-thiadiazole fused ring vs. triazolo-pyridazine in the target compound.
- Substituents : A nitro-furanyl group at position 6 vs. the target’s thioether-linked furan ester.
- Implications : The nitro group in 18d may enhance electrophilicity and alter redox properties compared to the methyl ester in the target compound. Thiadiazole cores are often associated with antimicrobial activity, whereas pyridazine derivatives may favor kinase interactions .
Pyrrolo-Triazolo-Pyrazine Derivatives (Patent Compounds)
Example : (S)-5-(3-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)pyrrolidin-1-yl)pyrazine-2-carbonitrile ()
- Core : Triazolo-pyrazine fused with pyrrolo rings vs. triazolo-pyridazine.
- Substituents : Cyclopropane sulfonamide and pyrazine groups vs. the target’s p-tolyl and furan ester.
- The target’s simpler structure may offer better metabolic stability .
Triazolo-Thiadiazoles with Pyrazolyl and Methoxyphenyl Groups
Compound Class : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ()
- Core : Triazolo-thiadiazole vs. triazolo-pyridazine.
- Substituents : Methoxyphenyl-pyrazole at position 3 vs. p-tolyl in the target.
- Biological Relevance : Molecular docking studies against 14-α-demethylase (antifungal target) showed strong binding for thiadiazole derivatives. The target’s pyridazine core and thioether linkage may reduce antifungal potency but enhance solubility due to the ester group .
Tyrosine Kinase Inhibitors with Triazolo-Pyridazine Cores
Example : 6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine ()
- Core : Shared triazolo-pyridazine structure with the target compound.
- Substituents : Fluorinated indazole and cyclopropyl-pyrazole groups vs. p-tolyl and furan ester.
- Implications : Fluorine and indazole moieties in the kinase inhibitor improve target affinity and metabolic stability. The target’s furan ester may offer distinct pharmacokinetics, such as enhanced oral bioavailability due to ester hydrolysis .
Comparative Data Table
Research Findings and Implications
- Antifungal Potential: While triazolo-thiadiazoles () show strong docking affinity for fungal enzymes, the target compound’s pyridazine core may prioritize other targets, such as kinases .
- Kinase Inhibition : The shared triazolo-pyridazine core with the WHO-listed kinase inhibitor () suggests structural compatibility for kinase binding, though substituent differences may redirect therapeutic applications .
- Synthetic Complexity : Patent compounds () involve multi-step syntheses with complex substituents, whereas the target compound’s thioether and ester groups may streamline synthesis .
Biological Activity
Methyl 5-(((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.5 g/mol. The structure features a furan ring, a thiazole moiety, and a triazole-pyridazine derivative, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of c-Met kinase, a receptor tyrosine kinase implicated in various cancers. In vitro studies indicate that it can significantly inhibit the proliferation of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM .
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although specific mechanisms remain to be elucidated.
- Cell Cycle Modulation : The compound has been observed to induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase, suggesting a potential role in cancer therapy .
Cytotoxicity Assays
Cytotoxicity was assessed using the MTT assay across several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These results highlight the compound's significant cytotoxic effects against these cancer cell lines compared to standard treatments .
Case Studies
Several studies have demonstrated the efficacy of similar triazolo-pyridazine derivatives:
- Study on c-Met Inhibition : A study synthesized various triazolo-pyridazine derivatives and evaluated their inhibitory effects on c-Met kinase. Compounds with similar structures exhibited promising cytotoxicity and selectivity against cancer cells, suggesting that modifications in the side chains can enhance potency .
- Antimicrobial Studies : Research into related compounds has shown that they possess antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
